Hydrophobicity Comparison: XLogP3-AA Value Differentiates Lipophilicity from Simple α-Bromo Esters
Methyl 2-bromo-4-methylpentanoate exhibits higher lipophilicity compared to its unsubstituted analog, methyl 2-bromopentanoate. This is quantitatively reflected in the XLogP3-AA partition coefficient, a key determinant of compound behavior in biological systems and chromatographic purification [1].
| Evidence Dimension | Hydrophobicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | Methyl 2-bromopentanoate (XLogP3 = 1.9) |
| Quantified Difference | Target compound is 0.7 units more lipophilic |
| Conditions | Calculated using XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
The 0.7-unit increase in XLogP3 translates to a roughly 5-fold higher predicted partition into organic phases, which can significantly alter retention time in reversed-phase HPLC, impact membrane permeability in biological assays, and guide solvent selection during extraction or purification.
- [1] PubChem. (2025). Methyl 2-bromo-4-methylpentanoate (CID 12957039). National Center for Biotechnology Information. View Source
